molecular formula C15H14N2 B8747887 4-Phenyl-2-(3-pyridinyl)butanenitrile

4-Phenyl-2-(3-pyridinyl)butanenitrile

Cat. No. B8747887
M. Wt: 222.28 g/mol
InChI Key: CQGVFWQOYMOUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-2-(3-pyridinyl)butanenitrile is a useful research compound. Its molecular formula is C15H14N2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-2-(3-pyridinyl)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-2-(3-pyridinyl)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Phenyl-2-(3-pyridinyl)butanenitrile

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-phenyl-2-pyridin-3-ylbutanenitrile

InChI

InChI=1S/C15H14N2/c16-11-14(15-7-4-10-17-12-15)9-8-13-5-2-1-3-6-13/h1-7,10,12,14H,8-9H2

InChI Key

CQGVFWQOYMOUSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C#N)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-pyridylacetonitrile (23 g) in tetrahydrofuran (75 ml) was added dropwise to a stirred suspension of sodium amide (8 g) in tetrahydrofuran (175 ml) under a nitrogen atmosphere at 0° C. After complete addition of the solution, the resultant mixture was stirred at 0-10° C. for 1 hour, then cooled to -35° C. and a solution of 2-(bromoethyl)benzene (36 g) in tetrahydrofuran (100 ml) was added dropwise over 30 minutes. The resultant new mixture was stirred between -35° C. to ambient temperature overnight, then quenched with water and neutralized with 10% hydrochloric acid. After the removal of of tetrahydrofuran, the residue was dissolved in methylene chloride and washed with saturated sodium bicarbonate solution. The organic extract was then dried over magnesium sulfate, filtered and evaporated to give an oil. The oil was then distilled to provide 30 g of α-(2-phenylethyl)-3-pyridineacetonitrile, b.p.=170-173° C./0.5 mmHg.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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